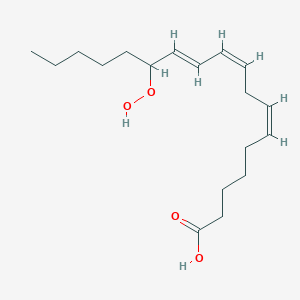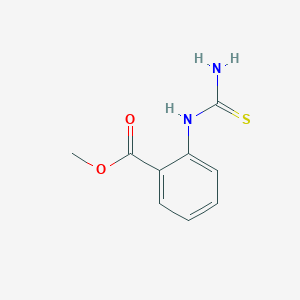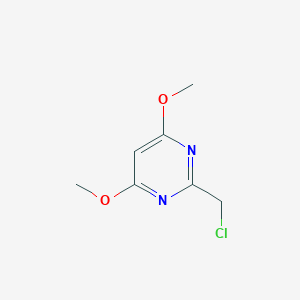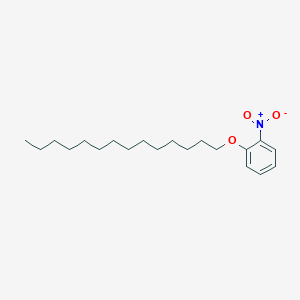
1-Nitro-2-(tetradecyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-Nitro-2-(tetradecyloxy)benzene" is a nitrobenzene derivative, a class of organic compounds known for their diverse applications in materials science, pharmaceuticals, and chemical synthesis. These compounds are characterized by a benzene ring substituted with a nitro group (-NO2) and various alkyl or alkoxy groups, influencing their physical and chemical properties.
Synthesis Analysis
The synthesis of nitrobenzene derivatives typically involves nitration reactions, where benzene or its derivatives are treated with nitric acid, often in the presence of sulfuric acid as a catalyst. Specific conditions, such as reaction temperature and acid concentration, are adjusted to direct the nitration to desired positions on the benzene ring. For compounds similar to "1-Nitro-2-(tetradecyloxy)benzene," alkylation or arylation methods could be employed to introduce the tetradecyloxy group after nitration (Tolbin et al., 2002).
Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution Reactions
Research by Pietra and Vitali (1972) on the nucleophilic aromatic substitution reactions of nitro-group compounds, including nitrobenzene derivatives, offers insights into the chemical reactivity of such compounds. Their study, which reviews recent literature on this topic, could be relevant to understanding how 1-Nitro-2-(tetradecyloxy)benzene might react under similar conditions, potentially forming new compounds through addition-elimination mechanisms with rapid expulsion of the nitro-group from intermediates (Pietra & Vitali, 1972).
Structure-Activity Relationship of Nitro Compounds
The work by Debnath et al. (1991) on the structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds elaborates on the correlation between molecular orbital energies, hydrophobicity, and mutagenic potency. This kind of analysis could be pertinent to assessing the biological activity or environmental impact of 1-Nitro-2-(tetradecyloxy)benzene, given its structural features as a nitro compound (Debnath et al., 1991).
Anticorrosive Applications of Nitro Compounds
Quinoline derivatives have been investigated for their anticorrosive properties, as reported by Verma, Quraishi, and Ebenso (2020). While 1-Nitro-2-(tetradecyloxy)benzene is not directly mentioned, the study on quinoline and its derivatives' effectiveness against metallic corrosion due to their electron density and ability to form chelating complexes could inform potential applications of nitrobenzene derivatives in corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Safety and Hazards
1-Nitro-2-(tetradecyloxy)benzene is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-nitro-2-tetradecoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-20-17-14-13-16-19(20)21(22)23/h13-14,16-17H,2-12,15,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZKFDTVGVZNJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405197 |
Source


|
| Record name | 1-Nitro-2-(tetradecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-(tetradecyloxy)benzene | |
CAS RN |
122329-02-6 |
Source


|
| Record name | 1-Nitro-2-(tetradecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


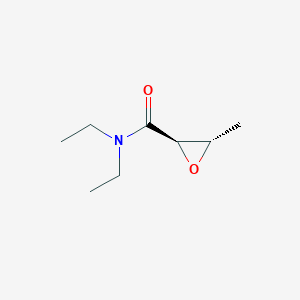
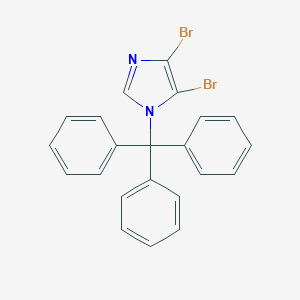
![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)


![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)


